molecular formula C14H16N4OS2 B4079887 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-pyrimidinylthio)acetamide

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-pyrimidinylthio)acetamide

Cat. No. B4079887
M. Wt: 320.4 g/mol
InChI Key: MOBWCWGVWISBRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical processes aimed at enhancing certain properties such as aqueous solubility and oral absorption. For instance, the introduction of a piperazine unit instead of a 6-methylene chain in the linker between the head and tail moieties of certain compounds has led to a significant improvement in these properties, which are crucial for the development of clinical candidates like K-604 for treating diseases involving overexpression of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) (Shibuya et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves single-crystal X-ray data to confirm the structure of compounds. For example, the structure of reaction products in the synthesis of fused thiazolo[3,2-a]pyrimidinones was confirmed using analytical and spectral studies, demonstrating the utility of these methods in elucidating chemical structures (Janardhan et al., 2014).

Chemical Reactions and Properties

Chemical reactions for the synthesis of tetrahydrobenzothieno derivatives have been explored, showing how various derivatives can be synthesized and their potential antimicrobial properties (Soliman et al., 2009). These studies provide insights into the reactivity and potential applications of such compounds.

Physical Properties Analysis

The physical properties, including solubility and absorption characteristics, are critical for the pharmaceutical application of chemical compounds. Enhancements in these properties have been achieved through molecular design modifications, leading to better pharmacokinetic profiles for clinical candidates (Shibuya et al., 2018).

Chemical Properties Analysis

Analysis of chemical properties such as acidity constants is crucial for understanding the behavior of compounds in various environments. Studies on N-(benzothiazole-2-yl) acetamide derivatives, for example, have determined the pKa values, providing insights into their chemical behavior and potential applications in drug development (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS2/c1-9-3-4-10-11(7-9)21-14(17-10)18-12(19)8-20-13-15-5-2-6-16-13/h2,5-6,9H,3-4,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBWCWGVWISBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-pyrimidinylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-pyrimidinylthio)acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-pyrimidinylthio)acetamide
Reactant of Route 4
Reactant of Route 4
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-pyrimidinylthio)acetamide
Reactant of Route 5
Reactant of Route 5
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-pyrimidinylthio)acetamide

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